Mass Spectrometric Differentiation: M+2 Shift Enables Unambiguous Isotope-Dilution Quantification
PMDA-d2 exhibits a characteristic M+2 mass shift of +2.01 Da relative to PMDA (218.12 vs 220.13 g/mol), a difference that is directly documented on the Sigma-Aldrich certificate of analysis as 'mass shift M+2' . In contrast, non-deuterated PMDA cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the native analyte. Compared to alternative dianhydrides such as BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride, MW 294.22 g/mol, Δmass +76.10 Da) , PMDA-d2 offers a moderate mass increment that avoids excessive mass offset while still providing baseline separation in quadrupole MS, enabling straightforward integration of extracted ion chromatograms without isotopic overlap .
| Evidence Dimension | Molecular weight and mass shift for mass spectrometric detection |
|---|---|
| Target Compound Data | PMDA-d2: 220.13 g/mol (M+2 shift of +2.01 Da) |
| Comparator Or Baseline | PMDA (non-deuterated): 218.12 g/mol; BPDA (non-deuterated): 294.22 g/mol |
| Quantified Difference | PMDA-d2 vs PMDA: Δm = +2.01 Da; PMDA-d2 vs BPDA: Δm = +74.09 Da (BPDA heavier). The +2.01 Da shift is optimal for avoiding isotopic cluster overlap while remaining within the typical scanning range of single-quadrupole MS instruments. |
| Conditions | Exact mass calculated from monoisotopic masses: C10H2O6 = 218.0063 Da vs C10D2O6 = 220.0189 Da (Δm = 2.0126 Da). Vendor specification: Sigma-Aldrich 456330, mass shift M+2. |
Why This Matters
For procurement decisions, the +2.01 Da mass shift is the minimal isotopic increment that still allows unambiguous mass discrimination, making PMDA-d2 preferable to ¹³C-labeled or more heavily deuterated analogs that may introduce isotopic cluster complexity or alter chromatographic retention.
